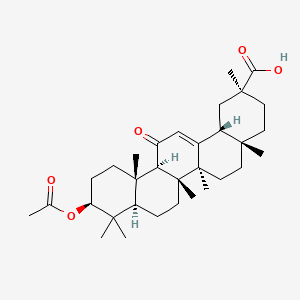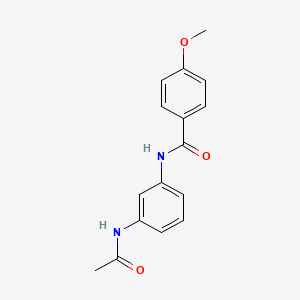
6-Acetylphenazine-1-carboxylic acid
Vue d'ensemble
Description
6-Acetylphenazine-1-carboxylic acid is a phenazine derivative with the molecular formula C15H10N2O3. It is a member of the phenazine family, which consists of nitrogen-containing heterocyclic compounds known for their diverse biological activities. Phenazines are characterized by a planar core structure of three six-membered aromatic rings, with the middle ring containing two nitrogen atoms in a 5,10-diaza-anthracene arrangement
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetylphenazine-1-carboxylic acid typically involves the following steps:
Condensation of 1,2-diaminobenzene with 2-carbon units: This method involves the reaction of 1,2-diaminobenzene with suitable 2-carbon units under specific conditions to form the phenazine core.
Oxidative cyclization: This step involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines to form the phenazine structure.
Acetylation: The final step involves the acetylation of the phenazine-1-carboxylic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely to be applied.
Analyse Des Réactions Chimiques
Types of Reactions
6-Acetylphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
6-Acetylphenazine-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-acetylphenazine-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s antimicrobial activity is attributed to its ability to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . Additionally, its antitumor activity is linked to its ability to inhibit cell viability, induce cell cycle arrest, and promote apoptosis in cancer cells . The compound’s interaction with topoisomerases (enzymes involved in DNA replication and transcription) is also a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine-1-carboxylic acid: A precursor to 6-acetylphenazine-1-carboxylic acid, known for its antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Another phenazine derivative with similar biological activities.
Saphenic acid: A phenazine derivative with antimicrobial and antitumor properties.
Uniqueness
This compound is unique due to its specific acetyl group at the 6-position, which imparts distinct chemical and biological properties compared to other phenazine derivatives . This structural modification enhances its potential as a therapeutic agent and broadens its range of applications in scientific research .
Propriétés
IUPAC Name |
6-acetylphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-8(18)9-4-2-6-11-13(9)16-12-7-3-5-10(15(19)20)14(12)17-11/h2-7H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKHKGIAJQUVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332122 | |
| Record name | 1-Phenazinecarboxylic acid, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120464-88-2 | |
| Record name | 1-Phenazinecarboxylic acid, 6-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)







![Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-](/img/structure/B1219658.png)
